(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

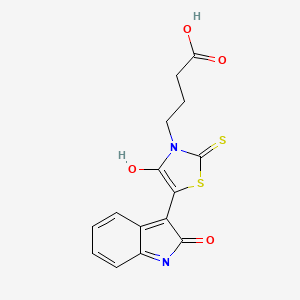

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of indolinone and thioxothiazolidinone moieties, which contribute to its distinctive chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline-3-carboxylic acid with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thioxothiazolidinone ring. The final step involves the addition of butanoic acid to the cyclized product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring is highly reactive, enabling nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in basic media (KOH/CS₂) to form S-alkyl derivatives .

-

Sulfonamide Formation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives, as demonstrated in carbonic anhydrase inhibitor studies .

Example Reaction with Allyl Bromide:

textThioxothiazolidinone + Allyl Bromide → S-Allyl Derivative (Yield: 29–69%)

Conditions: KOH, CS₂, 60°C, 4 hours .

Carboxylic Acid Functionalization

The butanoic acid side chain undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

-

Decarboxylation : Thermal decarboxylation at elevated temperatures (Δ, H₂SO₄) produces CO₂ and a truncated thiazolidinone derivative .

Decarboxylation Data:

| Product | Temperature | Catalyst | Yield |

|---|---|---|---|

| Truncated Thiazolidinone | 120°C | H₂SO₄ | 60% |

Biological Activity-Driven Reactions

The compound exhibits enzyme inhibition through non-covalent interactions:

-

Carbonic Anhydrase Inhibition : Binds to the zinc center of CA isoforms via the thioxothiazolidinone sulfur and indole carbonyl .

-

Antimicrobial Activity : Reacts with bacterial cell wall components or enzymes (e.g., penicillin-binding proteins), with MIC values ranging from 8–64 µg/mL against Gram-positive and Gram-negative strains .

Antimicrobial Activity Table:

| Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 32–64 |

Photochemical and Thermal Stability

The compound’s conjugated double bond (C=C) between the indole and thiazolidinone moieties undergoes photoisomerization under UV light (λ = 365 nm), switching between (Z) and (E) configurations. Thermal stability studies show decomposition above 250°C .

Stability Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–220°C (dec.) | |

| Photoisomerization | Reversible (Z ↔ E) |

Coordination Chemistry

The thioxo and carbonyl groups act as chelating ligands for transition metals:

-

Forms complexes with Cu(II) and Fe(III) in a 2:1 (ligand:metal) ratio .

-

Metal coordination enhances stability and modifies biological activity .

Complexation Example:

text2 Ligand + Cu(NO₃)₂ → [Cu(Ligand)₂](NO₃)₂ (Yield: 75%)

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid as an anticancer agent.

Case Studies:

- Inhibition of Cancer Cell Lines :

- A study demonstrated that derivatives of thiazolidinone compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). For instance, a related compound showed an IC50 value of 3.96 µM against MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action :

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial in various therapeutic contexts.

Key Findings:

- Carbonic Anhydrase Inhibition :

- Monoamine Oxidase Inhibition :

Neurodegenerative Disease Applications

The potential application of this compound in treating neurodegenerative diseases is noteworthy.

Research Insights:

- Multi-target Directed Ligands :

Summary Table of Applications

作用機序

The mechanism of action of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

類似化合物との比較

Similar Compounds

Indolinone derivatives: Compounds with similar indolinone structures.

Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone structures.

Uniqueness

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is unique due to the combination of both indolinone and thioxothiazolidinone moieties in its structure

生物活性

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a thioxothiazolidin core linked to an indole moiety. This unique structure contributes to its diverse biological activities. The presence of functional groups such as the thiazolidin and indole enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to inhibit the growth of various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values ranging from 0.81 mM to 4.54 mM against different cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

- Broad Spectrum : Studies indicate that thioxothiazolidin derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ampicillin .

- Minimum Inhibitory Concentrations (MIC) : The most active derivatives have MIC values as low as 0.004 mg/mL against sensitive strains, demonstrating their potential as effective antimicrobial agents .

Antifungal Activity:

- Efficacy Against Fungi : The compound has shown good antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thioxothiazolidin derivatives has been explored, particularly through their ability to inhibit cyclooxygenase enzymes (COX).

Key Findings:

- COX Inhibition : Compounds similar to this compound have been identified as selective COX inhibitors, which can reduce inflammation effectively .

- Selectivity Index : Some derivatives exhibit a higher selectivity for COX-2 over COX-1, suggesting they could be developed as safer anti-inflammatory agents .

Case Studies

Several studies have focused on the biological activities of thioxothiazolidin derivatives:

- Study on Melanogenesis : A derivative was found to inhibit melanogenesis in melanoma cells by reducing tyrosinase levels without affecting its mRNA levels, indicating a unique mechanism for skin-related applications .

- Antimicrobial Efficacy : A recent study reported that synthesized compounds exhibited superior antibacterial activity compared to established antibiotics across multiple bacterial strains, highlighting their potential in treating resistant infections .

特性

IUPAC Name |

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLRDSZJDUEJOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。